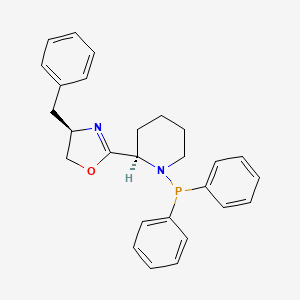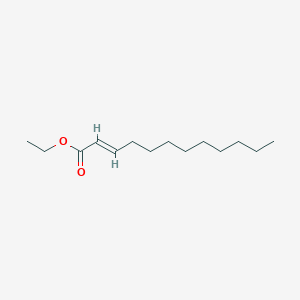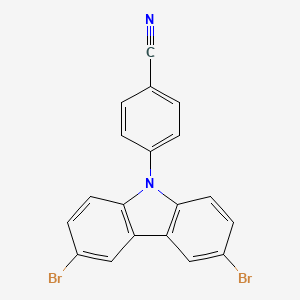
4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile is a chemical compound with the molecular formula C19H10Br2N2 and a molecular weight of 426.1 g/mol . This compound is known for its unique structural features, which include a carbazole moiety substituted with bromine atoms at positions 3 and 6, and a benzonitrile group attached at the 9-position of the carbazole ring . It is widely used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile typically involves the bromination of carbazole followed by a coupling reaction with benzonitrile . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the coupling reaction is facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound is often used in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . In the context of OLEDs, the compound acts as an electron-donating material, facilitating the transfer of electrons and enhancing the efficiency of the device . The pathways involved in its mechanism of action are often related to its electronic properties and the ability to participate in redox reactions .
Comparison with Similar Compounds
4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile can be compared with other carbazole derivatives, such as:
This compound: Similar in structure but with different substituents on the carbazole ring.
3,6-Dibromo-9H-carbazole: Lacks the benzonitrile group, resulting in different chemical properties and applications.
4-(9H-Carbazol-9-yl)benzonitrile: Lacks the bromine substituents, affecting its reactivity and electronic properties.
The uniqueness of this compound lies in its combination of bromine and benzonitrile substituents, which confer specific electronic and steric properties that are advantageous in various applications .
Properties
IUPAC Name |
4-(3,6-dibromocarbazol-9-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2N2/c20-13-3-7-18-16(9-13)17-10-14(21)4-8-19(17)23(18)15-5-1-12(11-22)2-6-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMJYYKKLWEDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8S,11S,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8205490.png)
![1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)-](/img/structure/B8205497.png)
![(1S,5R,8R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8205504.png)
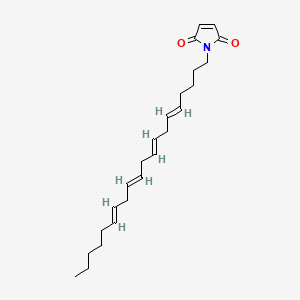


![(3aR,8aS)-2-(5-Chloropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8205531.png)
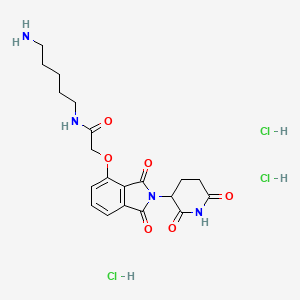
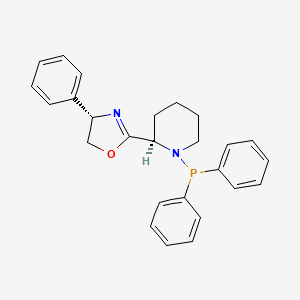
![8-Bromo-3-methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan](/img/structure/B8205550.png)
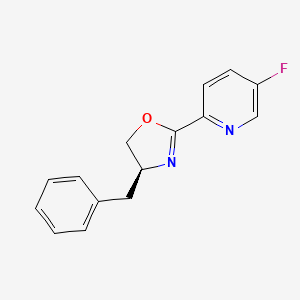
![3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8205557.png)
